2-(3-methoxyphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide
Description
2-(3-Methoxyphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide is a synthetic acetamide derivative characterized by a 3-methoxyphenoxy moiety attached to an acetamide backbone and a para-substituted phenyl group linked to a pyrrolidin-1-yl ethyl ketone (Fig. 1).
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-5-4-6-19(14-18)27-15-20(24)22-17-9-7-16(8-10-17)13-21(25)23-11-2-3-12-23/h4-10,14H,2-3,11-13,15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPQPTUKZSYJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane. This receptor plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions.
Mode of Action
The compound acts as an allosteric modulator of the sigma-1 receptor. It interacts with the receptor, altering its conformation and modulating its activity. This modulation can enhance or inhibit the receptor’s response to endogenous or exogenous agonists.
Biochemical Pathways
The sigma-1 receptor is involved in several biochemical pathways, including those related to calcium signaling . By modulating the sigma-1 receptor, the compound can influence these pathways, potentially leading to various downstream effects such as potent anti-seizure, antidepressant, or cognition-enhancing effects.
Pharmacokinetics
The introduction of fluorine atoms in similar compounds has been noted to positively modulate lipophilicity, electronegativity, basicity, and bioavailability. These properties are directly linked with numerous positive pharmacological properties of potential and established drugs.
Result of Action
The result of the compound’s action is a modulation of the sigma-1 receptor’s activity. This can lead to a variety of effects, depending on the specific context and the presence of other agonists. For example, the use of the sigma-1 receptor allosteric modulator in combination with endogenous or exogenous agonists has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects.
Biological Activity
2-(3-Methoxyphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide, also known by its CAS number 1060327-40-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and research findings related to this compound.
- Molecular Formula : C21H24N2O4
- Molecular Weight : 368.4 g/mol
- Structure : The compound features a methoxyphenoxy group and a pyrrolidine derivative, which contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The pyrrolidine moiety has been associated with enhanced selectivity towards cancer cells, particularly breast cancer lines such as MCF7 and MDA-MB-468. For instance, research on related compounds has shown that they can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including:
- Inhibition of microtubule dynamics : Similar compounds have been reported to disrupt the cytoskeleton, leading to cell death.
- Selective toxicity : These compounds often show lower toxicity towards normal cells compared to cancer cells, highlighting their potential as targeted therapies.
The biological activity of 2-(3-methoxyphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide may involve several mechanisms:
- Inhibition of key signaling pathways : Compounds with similar structures have been shown to inhibit pathways critical for cancer cell proliferation.
- Cytochrome P450 metabolism : The compound may be bioactivated by cytochrome P450 enzymes, leading to the formation of active metabolites that exert cytotoxic effects on tumor cells.
Case Studies
- Study on Antiproliferative Activity :
- A study investigated the antiproliferative effects of various derivatives related to this compound. It was found that certain substitutions at the phenyl ring significantly enhanced activity against breast cancer cell lines, with IC50 values ranging from 0.13 to 6.9 μM for the most potent derivatives .
- Selectivity Towards Cancer Cells :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Classification and Key Analogues
The target compound shares structural motifs with several classes of acetamide derivatives (Table 1). Key analogues include:
Table 1: Structural and Physicochemical Comparison
Functional Group Variations and Implications
Pyrrolidin-1-yl Ethyl Group :
- Present in both the target compound and E244-0324, this group enhances lipophilicity and may facilitate interactions with hydrophobic binding pockets in biological targets. The pyrrolidine ring’s nitrogen enables hydrogen bonding or salt bridge formation, critical for receptor affinity .
Conversely, the isopropylphenyl substituent in E244-0324 may enhance steric bulk, affecting membrane permeability . In compound 71 (), the 3-methoxy-4-propoxyphenyl chain increases hydrophobicity, which could influence pharmacokinetic properties like half-life .
Morpholinone and Pyrido-Pyrimidinyl Derivatives: Morpholinone acetamides () exhibit rigidified structures due to the oxomorpholine ring, which may restrict conformational flexibility but improve metabolic stability . AMG-487 () incorporates a pyrido-pyrimidinyl core, enabling π-π stacking interactions in enzyme active sites, as observed in antiviral studies .
Pharmacological and Physicochemical Data
- E244-0324: A screening compound with a molecular weight of 417.51 g/mol, available in milligram quantities for biological testing.
- Morpholinone Acetamide (): NMR data (δ 7.69 ppm for NH, δ 2.14 ppm for acetyl group) confirm structural integrity. The morpholinone ring’s carbonyl (δ 168.6 ppm in 13C NMR) may enhance binding to serine hydrolases .
- Docking Studies () : Analogues like Dorsilurin K and Mangostin showed high docking scores against viral targets, implying that the target compound’s pyrrolidine and acetamide groups could similarly engage with viral polymerases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
